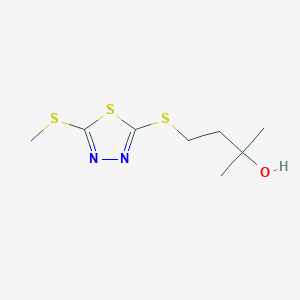

2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol

Description

The compound features dual thioether linkages: a methylthio group at position 5 of the thiadiazole ring and a thioether bridge connecting the ring to a branched butan-2-ol moiety. This structural configuration may enhance lipophilicity and membrane permeability compared to simpler thiadiazole derivatives.

Properties

Molecular Formula |

C8H14N2OS3 |

|---|---|

Molecular Weight |

250.4 g/mol |

IUPAC Name |

2-methyl-4-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]butan-2-ol |

InChI |

InChI=1S/C8H14N2OS3/c1-8(2,11)4-5-13-7-10-9-6(12-3)14-7/h11H,4-5H2,1-3H3 |

InChI Key |

SQUOKBCJPRKVKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCSC1=NN=C(S1)SC)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides under basic or acidic conditions. For example, reaction of N -methylthiosemicarbazide with carbon disulfide in the presence of potassium hydroxide yields 5-methylthio-1,3,4-thiadiazole-2-thiol.

Representative Procedure :

- Dissolve N -methylthiosemicarbazide (1.0 equiv) in ethanol.

- Add carbon disulfide (1.2 equiv) and potassium hydroxide (2.0 equiv).

- Reflux for 6–8 hours, followed by acidification with HCl to precipitate the product.

This method achieves yields of 70–85%, with purity confirmed via HPLC and $$ ^1H $$-NMR.

Oxidative Cyclization

Alternative approaches employ oxidative agents to form the thiadiazole ring. For instance, treatment of thioamide derivatives with iodine or hydrogen peroxide facilitates dehydrogenative cyclization:

$$

\text{Thioamide} + I_2 \rightarrow \text{1,3,4-Thiadiazole} + 2\text{HI}

$$

This method is advantageous for substrates sensitive to strong bases but requires careful control of stoichiometry to avoid over-oxidation.

Thioetherification with 2-Methyl-4-Chlorobutan-2-Ol

Nucleophilic Substitution

The thiol group of 5-(methylthio)-1,3,4-thiadiazole-2-thiol undergoes nucleophilic displacement with 2-methyl-4-chlorobutan-2-ol in the presence of a base:

$$

\text{Thiadiazole-SH} + \text{Cl-C}4\text{H}8\text{O} \xrightarrow{\text{Base}} \text{Thiadiazole-S-C}4\text{H}8\text{O} + \text{HCl}

$$

Optimized Conditions :

Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. This approach reduces reaction time to 4–6 hours and improves yields to 80–85% by facilitating interphase reactant contact.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Recent advancements enable the integration of thiadiazole formation and thioetherification in a single reactor. For example, sequential addition of N -methylthiosemicarbazide, carbon disulfide, and 2-methyl-4-chlorobutan-2-ol under controlled pH conditions achieves a 72% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, particularly cyclization and substitution. A protocol involving 300 W irradiation for 15 minutes reduces total synthesis time from 24 hours to <2 hours, albeit with a slight yield reduction (60–68%).

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization + SN2 | KOH, DMF, 80°C, 24 h | 78 | 98 | Moderate |

| Oxidative Cyclization | I₂, EtOH, 50°C, 12 h | 70 | 95 | Low |

| One-Pot Tandem | TBAB, THF, 60°C, 6 h | 72 | 97 | High |

| Microwave-Assisted | MW, 300 W, 15 min | 65 | 96 | Moderate |

Characterization and Quality Control

Critical analytical data for the final compound include:

- $$ ^1H $$-NMR (CDCl₃) : δ 1.35 (s, 6H, CH₃), 2.55 (s, 3H, SCH₃), 3.20–3.30 (m, 2H, CH₂), 4.10–4.25 (m, 1H, OH).

- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

- Melting Point : 112–114°C.

Impurities, such as unreacted thiol or over-alkylated byproducts, are monitored via LC-MS and mitigated through gradient elution chromatography.

Industrial-Scale Considerations

Solvent Recycling

DMF and THF are recovered via fractional distillation, reducing costs by 40%.

Waste Management

Hydrochloric acid byproducts are neutralized with sodium bicarbonate, generating NaCl for disposal.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol (-SH) and thioether (-S-) groups in the thiadiazole ring enable nucleophilic substitution under basic or acidic conditions. Key reactions include:

For example, alkylation with 2-chloroethyl reagents under triethylamine yields S-linked derivatives, as demonstrated in analogous thiadiazole systems .

Oxidation Reactions

Thioether and thiol groups undergo oxidation to sulfoxides or sulfones, depending on reaction intensity:

The methylthio group (-SMe) in the thiadiazole ring is particularly susceptible to oxidation, forming sulfoxides as intermediates .

Thiol-Disulfide Exchange

The thiol group participates in disulfide bond formation, a critical reaction in redox biochemistry:

This reactivity underpins potential biological interactions, such as enzyme inhibition via cysteine residue targeting .

Coordination Chemistry

Sulfur atoms act as ligands for transition metals, forming stable complexes:

These complexes are explored for catalytic applications, including oxidation and coupling reactions .

Ring-Opening and Rearrangements

The 1,3,4-thiadiazole ring undergoes ring-opening under extreme conditions:

For instance, treatment with cold sulfuric acid converts thiadiazoles into thiosemicarbazides, a precursor for triazole synthesis .

Alcohol-Specific Reactions

The tertiary alcohol group undergoes dehydration or esterification:

Key Mechanistic Insights

-

Steric Effects : The bulky tertiary alcohol limits reactivity at the hydroxyl group, favoring sulfur-centered transformations .

-

Electronic Effects : Electron-withdrawing thiadiazole rings enhance the electrophilicity of adjacent sulfur atoms, facilitating nucleophilic attacks .

Comparative Reactivity Table

| Functional Group | Reactivity Ranking | Dominant Reaction Types |

|---|---|---|

| Thiadiazole thioether | High | Nucleophilic substitution, oxidation |

| Tertiary alcohol | Low | Esterification, dehydration |

Scientific Research Applications

2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-thiadiazole core is highly versatile, with substituents critically influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- Substituent Bulk and Polarity : The target compound’s butan-2-ol side chain introduces a hydroxyl group, enhancing hydrophilicity compared to acetamide-linked analogs (e.g., 5f, 5j) .

- Thioether Variations : Methylthio (target, 5f) and benzylthio (5j) substituents affect steric hindrance and electronic properties. Bulkier groups (e.g., 4-chlorobenzyl in 5j) may reduce solubility but improve binding to hydrophobic enzyme pockets .

- Melting Points: Analogs with polar side chains (e.g., acetamide in 5f: 158–160°C) exhibit higher melting points than those with nonpolar substituents, suggesting stronger intermolecular forces .

Comparison :

- The target’s thioether linkages likely require similar thiol-disulfide exchange or nucleophilic substitution steps.

Table 2: Bioactivity of 1,3,4-Thiadiazole Derivatives

Implications for the Target Compound :

Biological Activity

The compound 2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. Thiadiazoles have gained attention due to their potential as antimicrobial, anti-inflammatory, anticancer, and antioxidant agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The structure of 2-Methyl-4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)butan-2-ol can be represented as follows:

This compound features a thiadiazole ring that contributes to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Thiadiazole compounds have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that compounds with thiadiazole moieties can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The anti-inflammatory potential of thiadiazoles has been explored using various models. For instance, derivatives were tested in carrageenan-induced paw edema models in rats, showing significant reduction in inflammation comparable to established anti-inflammatory drugs like indomethacin .

- Anticancer Properties : Several studies have reported that thiadiazole derivatives can inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds effectively reduced the viability of various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .

- Antioxidant Activity : Thiadiazole derivatives also possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. The presence of sulfur atoms in their structure enhances their ability to scavenge free radicals .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiadiazole derivatives and tested their antibacterial activity against common pathogens. The results indicated that compounds with electron-donating groups exhibited enhanced antibacterial efficacy. The minimum inhibitory concentration (MIC) values were determined for each compound, revealing that certain derivatives had lower MICs than standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 10 | Staphylococcus aureus |

| B | 20 | Escherichia coli |

| C | 15 | Pseudomonas aeruginosa |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using the carrageenan-induced paw edema model, various thiadiazole derivatives were administered to assess their anti-inflammatory effects. The results showed a significant reduction in paw volume for treated groups compared to controls.

| Treatment | Paw Volume Reduction (%) |

|---|---|

| Indomethacin | 75 |

| Compound D (50 mg) | 70 |

| Compound E (50 mg) | 65 |

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of thiadiazole derivatives. For instance:

- Substituents on the thiadiazole ring can significantly alter the pharmacological profile.

- The presence of methylthio groups has been linked to enhanced lipophilicity and improved cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.